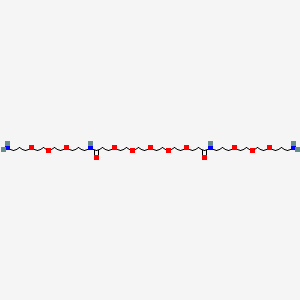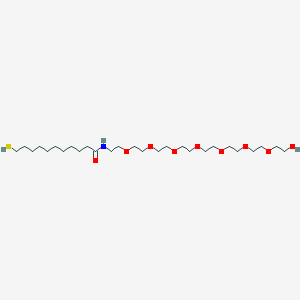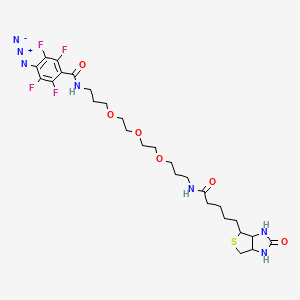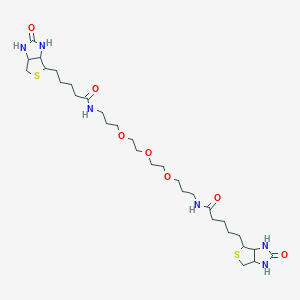
N,N'-Bisbiotin-tetra(ethylene glycol)-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: is a synthetic compound that features biotin moieties linked by a tetra(ethylene glycol) spacer and diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Tetra(ethylene glycol): The biotin-NHS ester is reacted with tetra(ethylene glycol) diamine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the biotin moieties can be replaced or modified.
Conjugation Reactions: The diamine groups can react with various functional groups to form conjugates.
Common Reagents and Conditions
Coupling Reagents: NHS, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solvents: Dimethyl sulfoxide (DMSO), water
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH
Major Products
Biotinylated Conjugates: Products where biotin is conjugated to other molecules such as proteins, peptides, or nucleic acids.
Applications De Recherche Scientifique
N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: has several applications in scientific research:
Bioconjugation: Used to link biotin to various biomolecules for detection and purification purposes.
Drug Delivery: The compound can be used to create biotinylated drug delivery systems that target specific cells or tissues.
Molecular Biology: Utilized in assays and experiments that require biotin-streptavidin interactions.
Mécanisme D'action
The mechanism of action of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG-NHS: A similar compound where biotin is linked to polyethylene glycol (PEG) with an NHS ester.
Biotin-PEG-Diamine: Similar to N,N’-Bisbiotin-tetra(ethylene glycol)-diamine but with different spacer lengths or functional groups.
Uniqueness
Spacer Length: The tetra(ethylene glycol) spacer provides flexibility and reduces steric hindrance compared to shorter spacers.
Functional Groups: The diamine groups offer additional sites for conjugation, making it versatile for various applications.
Propriétés
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMLPPUTYPTYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N6O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

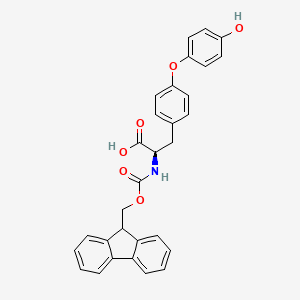
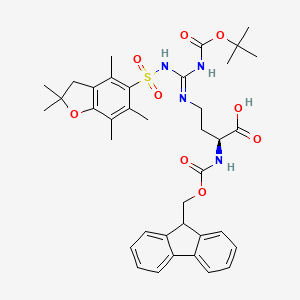
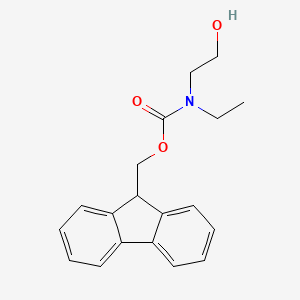
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)
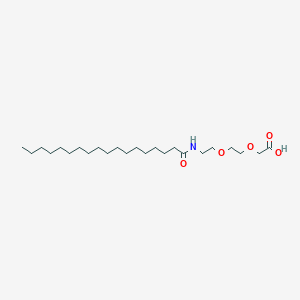

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
